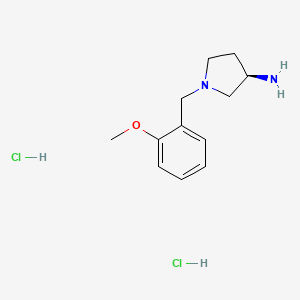

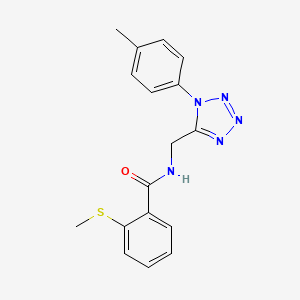

![molecular formula C13H14ClN5OS B2652838 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide CAS No. 878702-55-7](/img/structure/B2652838.png)

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, such as the compound , can be approached using eco-friendly methods. These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, all of which can yield good to excellent results .Molecular Structure Analysis

Tetrazoles, including the compound , are five-membered aza compounds with 6π electrons. The reactivity of 5-substituted tetrazoles is similar to that of aromatic compounds. The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles, such as the compound , easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reactions with a few active metals and produce new compounds which are explosive to shocks. They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazoles are crystalline, light yellow powders that are odorless. They have a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes. They burst vigorously when exposed to shock, fire, and heat on friction. Tetrazoles dissolve in water, acetonitrile, etc .Scientific Research Applications

Novel Synthesis Methods and Compound Design

Research efforts have led to the development of new synthesis methods and the design of compounds with potential therapeutic applications. For example, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlight the continuous search for more potent inhibitors with improved drug-like properties. These compounds, including analogs with enhanced solubility and potency, have shown promise in attenuating the growth of human lymphoma cells both in vitro and in animal models (Shukla et al., 2012).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of newly synthesized compounds. For instance, thiazolidinone, thiazoline, and thiophene derivatives were created using key intermediates and evaluated for their antimicrobial activities. Some of these compounds demonstrated promising activities against various microbial strains (Gouda et al., 2010). This research area remains critical, especially in the search for new treatments against resistant microbial strains.

Antiprotozoal and Anticancer Applications

Compounds with novel structures have been synthesized and tested for their antiprotozoal and anticancer activities. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds performing better than metronidazole (Pérez‐Villanueva et al., 2013). Additionally, derivatives incorporating the 1,3,4-thiadiazole and dichloroacetic acid moieties showed anticancer properties, highlighting the versatility of these chemical frameworks in drug development (Yushyn et al., 2022).

Safety And Hazards

properties

IUPAC Name |

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5OS/c1-3-6-15-12(20)8-21-13-16-17-18-19(13)11-7-10(14)5-4-9(11)2/h3-5,7H,1,6,8H2,2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKAHSVGNUJKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

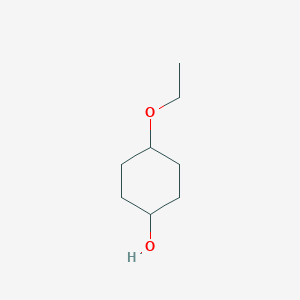

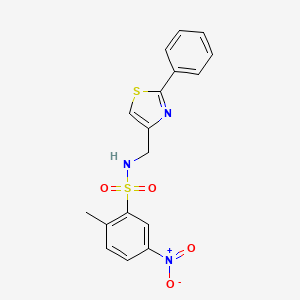

![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)

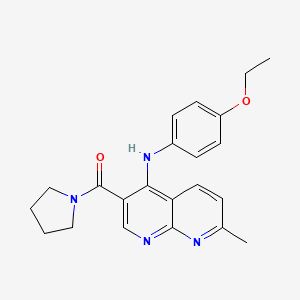

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)

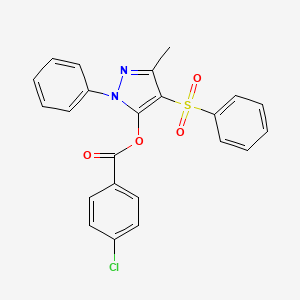

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)